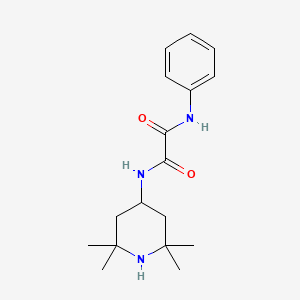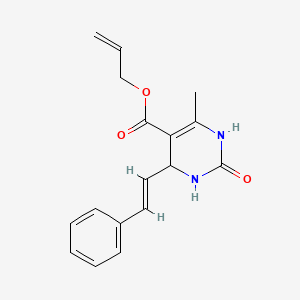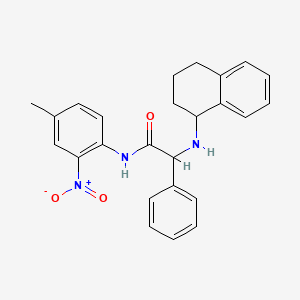![molecular formula C23H18FNO3 B10808863 [2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate](/img/structure/B10808863.png)
[2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic and aliphatic groups, which contribute to its diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-phenylaniline and 3-(3-fluorophenyl)prop-2-enoic acid under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, organometallic compounds, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-Oxo-2-(2-phenylanilino)ethyl] 3-(4-fluorophenyl)prop-2-enoate: Similar structure with a different position of the fluorine atom.
[2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-chlorophenyl)prop-2-enoate: Similar structure with a chlorine substituent instead of fluorine.
[2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-bromophenyl)prop-2-enoate: Similar structure with a bromine substituent instead of fluorine.
Uniqueness
The uniqueness of [2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom in the 3-position of the phenyl ring can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H18FNO3 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
[2-oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H18FNO3/c24-19-10-6-7-17(15-19)13-14-23(27)28-16-22(26)25-21-12-5-4-11-20(21)18-8-2-1-3-9-18/h1-15H,16H2,(H,25,26) |
InChI-Schlüssel |
HLZJMEXSKSHIES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC(=O)C=CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10808787.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-methylbenzoate](/img/structure/B10808790.png)
![6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL](/img/structure/B10808791.png)
![4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B10808797.png)
![3-(4-Butyl-3,5-dimethylpyrazol-1-yl)-5-ethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B10808798.png)
![Ethyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B10808802.png)
![5-Benzylidene-3-[(4-methoxyanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10808808.png)
![[2-(5-Chloro-2-nitroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B10808819.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10808822.png)
![2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B10808833.png)



![7-(3,4-dimethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B10808858.png)
